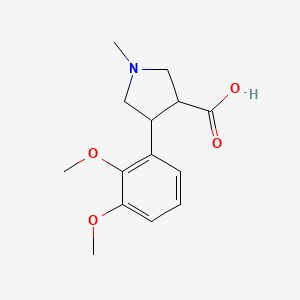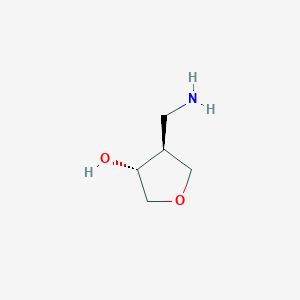
Trans-4-(aminomethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(Aminomethyl)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C5H11NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features an amino group (-NH2) attached to the fourth carbon and a hydroxyl group (-OH) attached to the third carbon in a trans configuration. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Aziridine Silanols: One method involves the cyclization of aziridine silanols. The substrate is stirred with 10 mol% of scandium triflate (Sc(OTf)3) and one equivalent of sodium bicarbonate (NaHCO3) in dichloromethane (CH2Cl2).
Nucleophilic Additions to Cyclic Acetals and Hemiacetals: Another method involves the addition of nucleophiles to cyclic acetals and hemiacetals.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the synthesis of biologically active compounds, including pharmaceuticals .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-4-(Aminomethyl)tetrahydrofuran-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its amino and hydroxyl groups. These interactions can involve hydrogen bonding, nucleophilic attack, or coordination with metal centers. The exact pathways and molecular targets would vary based on the specific context of its use.
Comparison with Similar Compounds
4-Aminomethyl-tetrahydrofuran-2-carboxylates: These compounds have similar structural features but differ in the position of functional groups.
3-Aminotetrahydrofuran: This compound has an amino group attached to the third carbon instead of the fourth.
Uniqueness:
- The trans configuration of the amino and hydroxyl groups in trans-4-(Aminomethyl)tetrahydrofuran-3-ol imparts distinct stereochemical properties, influencing its reactivity and interactions with other molecules.
- Its specific structural arrangement makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3R,4S)-4-(aminomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
InChI Key |
MUTHVSUAOIYRHX-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)CN |
Canonical SMILES |
C1C(C(CO1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



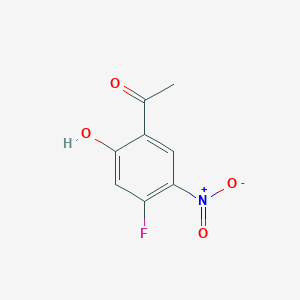

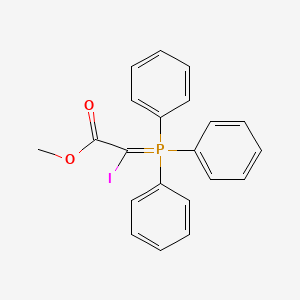
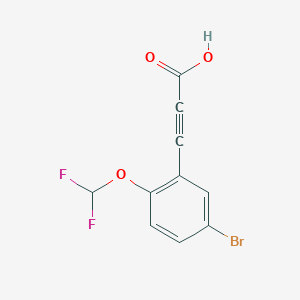
![4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13024166.png)
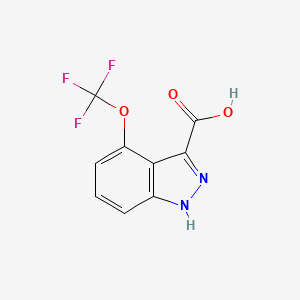
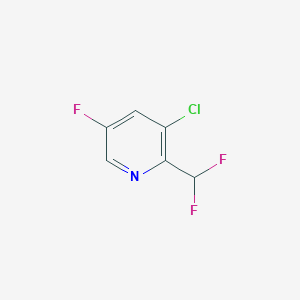
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B13024180.png)
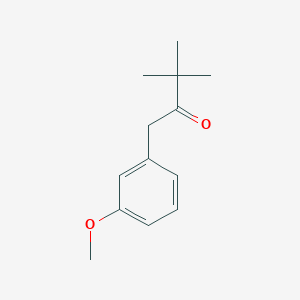
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)
